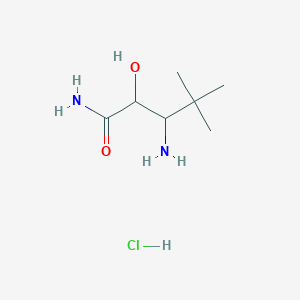

3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride

Descripción

However, several structurally similar hydrochlorides are documented, which may serve as proxies for comparison. For accuracy, this article will focus on the closest analogs identified in the evidence and highlight gaps in available data for the specified compound.

Propiedades

Fórmula molecular |

C7H17ClN2O2 |

|---|---|

Peso molecular |

196.67 g/mol |

Nombre IUPAC |

3-amino-2-hydroxy-4,4-dimethylpentanamide;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(2,3)5(8)4(10)6(9)11;/h4-5,10H,8H2,1-3H3,(H2,9,11);1H |

Clave InChI |

SVCFNJCXZMSWBY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C(C(C(=O)N)O)N.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of amines, alcohols, and other reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride may involve large-scale chemical reactions in specialized reactors. These methods are designed to optimize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Aplicaciones Científicas De Investigación

3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: The compound is used in the development of new materials and industrial processes

Mecanismo De Acción

The mechanism of action of 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Key Findings from Research

Functional Group Impact: Amide vs. Amine: Compounds like (2S)-2,5-Diaminopentanamide dihydrochloride and 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide HCl share amide groups, which enhance stability and bioavailability compared to primary amines like dopamine hydrochloride . Halogenated Moieties: The fluoro-methoxybenzyl group in 1909318-79-1 confers metabolic resistance and target specificity, a feature absent in non-halogenated analogs like dopamine hydrochloride .

Pharmacological Applications: Dopamine Hydrochloride is a well-established sympathomimetic used in acute cardiac care, with solubility in methanol and water facilitating intravenous delivery . 1909318-79-1 is highlighted for its versatility in drug discovery, particularly for synthesizing candidates with improved efficacy and reduced side effects .

Safety and Handling: (2S)-2,5-Diaminopentanamide dihydrochloride lacks comprehensive toxicological data, requiring precautions such as avoiding inhalation or skin contact . In contrast, dopamine hydrochloride has well-documented safety profiles and storage guidelines (e.g., protection from light) .

Actividad Biológica

3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride is a compound with significant biological activity, primarily studied for its potential therapeutic applications in various fields, including pharmacology and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has a molecular formula of and a molecular weight of approximately 196.67 g/mol. Its structure features an amine group, a hydroxyl group, and an amide functional group, which are crucial for its reactivity and biological interactions. These functional groups contribute to its ability to form bonds with specific biological targets.

Research indicates that 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride interacts with various enzymes and receptors, potentially acting as an inhibitor in several biochemical pathways. The binding affinity to these targets is essential for understanding its pharmacological effects. Notably, the compound has shown promise in:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : The compound can potentially modulate receptor activity linked to various physiological responses.

Antimicrobial Properties

Preliminary studies suggest that 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride exhibits antimicrobial and antifungal properties. These effects are attributed to its structural features that allow it to disrupt microbial cell membranes or metabolic pathways.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Neuroprotective Potential

In neuroscience research, 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride has been investigated for potential neuroprotective effects. This includes its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride:

-

Enzyme Interaction Studies :

- Studies have demonstrated that the compound binds effectively to certain enzymes, leading to significant inhibition rates. For example, it showed an IC50 value indicating potent inhibition against specific targets relevant to metabolic disorders.

-

Pharmacological Applications :

- In experimental models of inflammation and infection, the compound exhibited reduced markers of inflammation and microbial growth, suggesting its therapeutic potential in treating such conditions.

-

Neuroprotective Studies :

- Research involving neuronal cell cultures indicated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-2-hydroxy-4,4-dimethylpentanamide hydrochloride, we can compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-2-hydroxy-5-methylhexanamide hydrochloride | Contains an additional methyl group | Different enzyme inhibition profiles |

| Methyl 3-amino-2-hydroxypropanoate hydrochloride | Shorter carbon chain | Primarily used in metabolic studies |

| N-(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl | Features a phenyl group substituent | Potentially more selective towards specific receptors |

This table illustrates how variations in structure can lead to differences in biological activity and application potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.